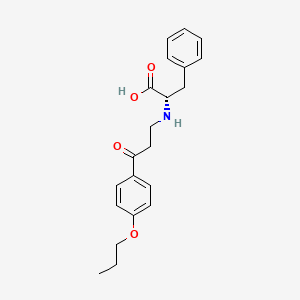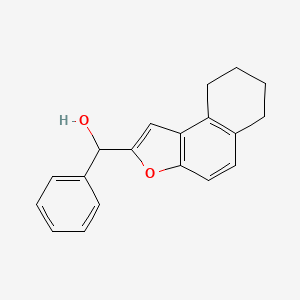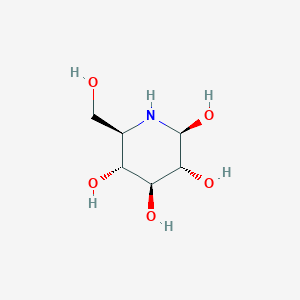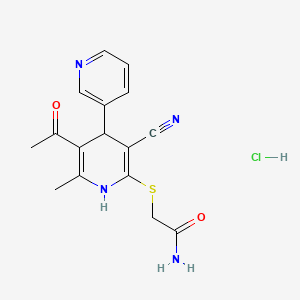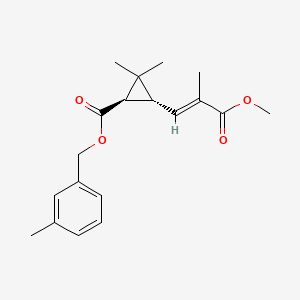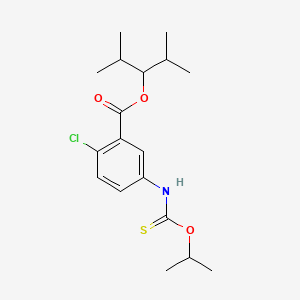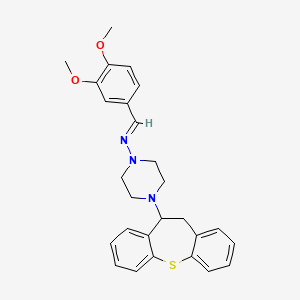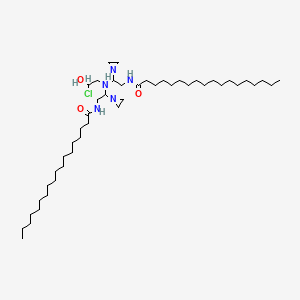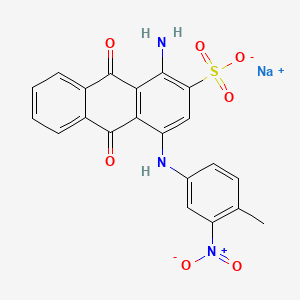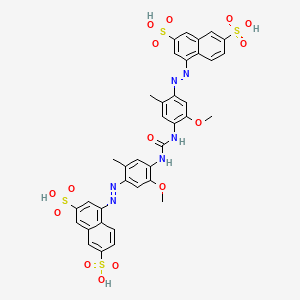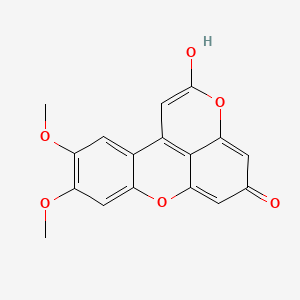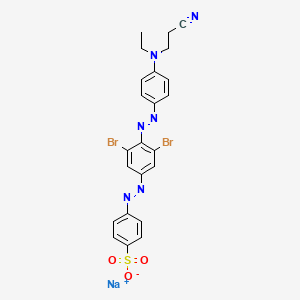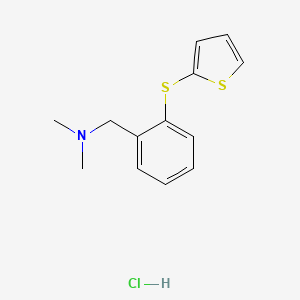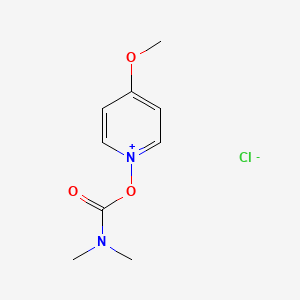
1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride is a chemical compound known for its unique structure and properties It is a derivative of pyridinium, a class of compounds widely studied for their diverse applications in chemistry and biology
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride typically involves the reaction of 4-methoxypyridine with dimethylcarbamoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the formation of an intermediate, which is then converted to the final product through a series of steps involving nucleophilic substitution and purification .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques ensures that the final product meets the required standards for various applications .
化学反应分析
Types of Reactions
1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and leading to the formation of different products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, resulting in the breakdown of the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound can yield 4-methoxypyridine and dimethylamine, while oxidation can lead to the formation of various oxidized derivatives .
科学研究应用
1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound is studied for its potential as a biochemical probe, helping to elucidate the mechanisms of various biological processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
作用机制
The mechanism of action of 1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used, with ongoing research aimed at elucidating these mechanisms in greater detail .
相似化合物的比较
Similar Compounds
Neostigmine methylsulfate: A compound with a similar structure, used as an anticholinesterase agent.
1-(((Diethylamino)carbonyl)oxy)-4-methoxypyridinium chloride: An analogue with different alkyl groups, affecting its reactivity and applications.
Uniqueness
1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications where precise control over chemical reactions is required .
属性
CAS 编号 |
122183-32-8 |
|---|---|
分子式 |
C9H13ClN2O3 |
分子量 |
232.66 g/mol |
IUPAC 名称 |
(4-methoxypyridin-1-ium-1-yl) N,N-dimethylcarbamate;chloride |
InChI |
InChI=1S/C9H13N2O3.ClH/c1-10(2)9(12)14-11-6-4-8(13-3)5-7-11;/h4-7H,1-3H3;1H/q+1;/p-1 |
InChI 键 |
XNEUDMKYLXRUJS-UHFFFAOYSA-M |
规范 SMILES |
CN(C)C(=O)O[N+]1=CC=C(C=C1)OC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


